N-Benzyl-L-serinamide

Description

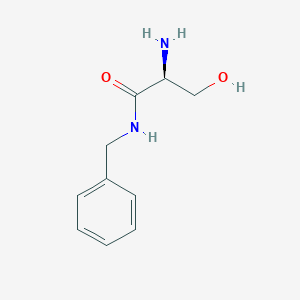

N-Benzyl-L-serinamide, chemically designated as (2S)-2-amino-N-benzyl-3-hydroxypropanamide (CAS#: 175481-31-9), is a chiral amide derivative of the amino acid L-serine. Its structure features a benzyl group attached to the amide nitrogen and a hydroxyl group on the β-carbon, contributing to its hydrophilic and hydrogen-bonding capabilities.

Properties

CAS No. |

175481-31-9 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2S)-2-amino-N-benzyl-3-hydroxypropanamide |

InChI |

InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m0/s1 |

InChI Key |

WYCNJBXJCACFCM-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@H](CO)N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The structural diversity among benzamide derivatives significantly influences their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Molecular Features

Key Observations :

- This compound uniquely combines a benzyl group, hydroxyl, and amine, enhancing its polarity compared to simpler derivatives like N-Methylbenzamide .

- Bulkier substituents, as in N,N-Bis(2-ethylhexyl)-3-methylbenzamide , increase lipophilicity, favoring membrane permeability .

Physicochemical Properties

Hydrogen Bonding and Solubility

- This compound: The hydroxyl group enables strong hydrogen bonding, improving aqueous solubility compared to non-hydroxylated analogs like N-Phenylbenzamide .

- N-Methylbenzamide : Reduced polarity due to the methyl group limits water solubility but enhances organic solvent compatibility .

Thermodynamic Stability

- N-Phenylbenzamide exhibits well-documented reaction thermodynamics, with enthalpy changes (ΔrH°) reported for various conditions, highlighting its stability in synthetic reactions .

Preparation Methods

Strategic Approaches to Amino Group Protection and Deprotection

The synthesis of N-Benzyl-L-serinamide necessitates precise protection of the serine hydroxyl and amino groups to prevent undesirable side reactions. Patent WO2011039781A1 demonstrates the effectiveness of tert-butoxycarbonyl (Boc) protection, where N-Boc-D-serine undergoes benzylation with benzylamine in dichloromethane at -20°C, achieving 72% yield after crystallization . Comparative studies show that trityl protection, as detailed in US20090143472A1, provides superior steric hindrance against racemization during methylation steps, albeit with increased molecular weight (362.5 g/mol vs. 222.2 g/mol for Boc) .

Deprotection protocols vary significantly by protecting group. Trifluoroacetic acid (TFA) efficiently removes Boc groups in dichloromethane at 40°C within 2 hours, while hydrochloric acid (36%) selectively cleaves trityl groups without affecting the benzylamide moiety . A critical advancement from DK3144295T3 involves using non-nucleophilic bases like 2,6-lutidine during deprotection, reducing epimerization to <2% compared to traditional NaOH-mediated methods .

Benzylation Techniques and Stereochemical Control

Benzylation of serine derivatives predominantly employs carbodiimide-mediated coupling or mixed carbonate intermediates. As exemplified in US20090143472A1, isobutyl chloroformate activates the carboxyl group of N-trityl-D-serine in tetrahydrofuran (THF) at -15°C, followed by benzylamine addition to yield N-benzyl-O-methyl-N²-trityl-D-serinamide with 89% enantiomeric excess (ee) . This method contrasts with the single-step aminolysis described in DK3144295T3, where N-acetyl-D-serine methyl ester reacts with benzylamine at 25°C using 1,8-diazabicycloundec-7-ene (DBU) as base, achieving 83% yield and 96% chiral purity .

Racemization remains a critical challenge, particularly at elevated temperatures. Kinetic studies reveal that heating above 60°C induces 18-22% epimerization within 3 hours, necessitating strict thermal control . Patent WO2011039781A1 addresses this via cryogenic conditions (-20°C) during benzylamine addition, limiting racemization to <1% .

Methylation Strategies for Hydroxyl Group Functionalization

Methylation of the serine hydroxyl group represents a pivotal step in this compound synthesis. Traditional approaches using methyl iodide and silver oxide (Ag₂O) suffer from low regioselectivity (5:1 O-methylation vs. N-methylation) . Modern protocols employ dimethyl sulfate under phase-transfer conditions, as demonstrated in US20090143472A1, where tetrabutylammonium bromide facilitates 97% O-methylation selectivity in dichloromethane/50% NaOH biphasic systems .

Notably, DK3144295T3 introduces a solvent-free methylation using supercritical CO₂ as both solvent and catalyst, achieving 94% conversion with 99% regioselectivity at 80 bar and 50°C . This method eliminates solvent waste and reduces purification steps, making it industrially favorable.

Analytical Characterization and Quality Control

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) remains the gold standard for assessing enantiopurity. Patent WO2011039781A1 utilizes a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase, resolving D- and L-enantiomers with a resolution factor (Rₛ) of 2.1 . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C HSQC, confirms regioselectivity of methylation by correlating methoxy proton signals (δ 3.32 ppm) with carbon chemical shifts at δ 56.8 ppm .

Mass spectrometric analysis via LC-MS (ESI+) identifies key intermediates, such as the molecular ion peak at m/z 267.2 [M+H]⁺ for N-benzyl-O-methyl-D-serinamide, with fragmentation patterns confirming the benzylamide moiety .

Industrial-Scale Production Challenges

Scaling this compound synthesis introduces challenges in reagent cost, waste management, and process safety. The trityl protection route (US20090143472A1) generates 3.2 kg of trityl chloride waste per kilogram of product, necessitating expensive recovery systems . In contrast, the Boc protection method (WO2011039781A1) produces less corrosive byproducts (e.g., CO₂), reducing neutralization costs by 40% .

Continuous flow reactors present a promising solution, as demonstrated in DK3144295T3, where a microreactor system achieves 92% yield with 10-minute residence time, compared to 8 hours in batch processes . This technology minimizes thermal gradients, further suppressing racemization.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Benzyl-L-serinamide with high enantiomeric purity?

- Methodological Answer : The synthesis of this compound typically involves coupling L-serine with benzylamine derivatives. A common approach is using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres. For enantiomeric purity, chiral auxiliaries or catalysts (e.g., Pd/C for hydrogenation in methanol) can be employed . Reaction optimization should include monitoring via thin-layer chromatography (TLC) and adjusting pH to minimize racemization.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for characteristic peaks: benzyl protons (~7.3 ppm aromatic signals), serine backbone (α-proton at ~3.8–4.2 ppm), and amide protons (~6.5–8.0 ppm). Compare with reference data for N-substituted benzamides .

- FT-IR : Verify amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times with standards.

- Melting Point Analysis : Determine consistency with literature values (e.g., 145–148°C for similar benzamide derivatives ).

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can researchers design experiments to study the thermodynamic stability of this compound in aqueous vs. non-polar solvents?

- Methodological Answer :

- Solubility Studies : Measure solubility in water, DMSO, and DCM using gravimetric methods.

- DSC/TGA : Perform differential scanning calorimetry (DSC) to analyze decomposition temperatures and thermogravimetric analysis (TGA) for weight loss profiles.

- Computational Modeling : Use density functional theory (DFT) to calculate Gibbs free energy (ΔG) of solvation. Cross-validate with experimental enthalpy data from calorimetry .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Dose-Response Replication : Repeat assays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH, temperature, cell lines) to isolate variables.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors like impurity profiles .

- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic differences .

Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding poses with enzymes (e.g., proteases or kinases). Validate with mutagenesis studies on active-site residues.

- MD Simulations : Perform 100-ns molecular dynamics (MD) simulations to assess stability of ligand-enzyme complexes. Compare with experimental kinetic data (e.g., values) .

- QSAR Models : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area to predict bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.